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Desmethylene Paroxetine
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cat. No.: B15587157

An In-Depth Technical Guide to Desmethylene
Paroxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene Paroxetine Hydrochloride, also known as Paroxetine Catechol, is the primary
human metabolite of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI)
widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other
psychiatric conditions. The metabolic conversion of Paroxetine to Desmethylene Paroxetine is
a critical step in its pharmacokinetics, primarily mediated by the polymorphic cytochrome P450
enzyme, CYP2D6. Understanding the chemical structure, properties, and metabolic fate of this
compound is essential for a comprehensive grasp of Paroxetine's pharmacology, potential
drug-drug interactions, and for the development of analytical methods to monitor its presence
in biological matrices.

This technical guide provides a detailed overview of Desmethylene Paroxetine
Hydrochloride, encompassing its chemical structure, physicochemical properties, a
representative synthesis protocol, its metabolic pathway, and a typical analytical methodology
for its quantification.
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Chemical Structure and Properties

Desmethylene Paroxetine is formed by the enzymatic cleavage of the methylenedioxy bridge of

the paroxetine molecule, resulting in a catechol moiety. The hydrochloride salt enhances its

stability and solubility.

Table 1: Chemical Identifiers and Properties of Desmethylene Paroxetine Hydrochloride

Property Value Reference(s)
4-[[(3S,4R)-4-(4-
fluorophenyl)piperidin-3-

IUPAC Name phenyhpip [1]
yllmethoxy]benzene-1,2-
diol;hydrochloride
Desmethylene Paroxetine HCI,
Paroxetine Catechol HCI, (3S-

Synonyms trans)-4-[[4-(4-Fluorophenyl)-3-  [1][2]
piperidinyllmethoxy]-1,2-
benzenediol Hydrochloride

CAS Number 1394861-12-1 [2][3][4]

Molecular Formula C1sH21CIFNO3 [2][4][5]

Molecular Weight 353.82 g/mol [4]
C1CNC--INVALID-LINK--

SMILES [1]
COC3=CC(=C(C=C3)0)0.ClI

Appearance Yellow solid [5]

Table 2: Physicochemical Properties of Desmethylene Paroxetine Hydrochloride
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Property Value Reference(s)
Melting Point 104-107 °C [5]
Boiling Point (Predicted) 509.6 + 50.0 °C [5]
Density (Predicted) 1.233 + 0.06 g/cm?3 [5]
pKa (Predicted) 9.39+£0.10 [5]

DMSO (Slightly), Methanol
Solubility (Slightly), DMF (30 mg/ml), [3][5]
Ethanol (20 mg/ml)

Storage Temperature -20°C [5]

Metabolic Pathway of Paroxetine to Desmethylene
Paroxetine

The primary metabolic pathway of Paroxetine involves the demethylenation of its
methylenedioxy group to form the catechol intermediate, Desmethylene Paroxetine. This
reaction is predominantly catalyzed by the cytochrome P450 isoform CYP2D6. Desmethylene
Paroxetine is then further metabolized through conjugation reactions, such as glucuronidation
and sulfation, to facilitate its excretion. It is important to note that Desmethylene Paroxetine is
considered to be a pharmacologically inactive metabolite, possessing significantly reduced
affinity for the serotonin transporter compared to the parent drug, Paroxetine.
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Metabolic Pathway of Paroxetine
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Metabolic conversion of Paroxetine and relative SERT affinity.

Experimental Protocols
Synthesis of Desmethylene Paroxetine Hydrochloride

The synthesis of Desmethylene Paroxetine Hydrochloride can be achieved through the
demethylenation of Paroxetine. A common method involves the use of a strong Lewis acid,
such as boron tribromide (BBr3), to cleave the methylenedioxy ether. The following is a

representative protocol based on established chemical principles for such transformations.
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General Synthesis Workflow for Desmethylene Paroxetine HCI

Quenching of the reaction
(e.g., with Methanol)

Purification of Desmethylene Paroxetine
(e.g., Column Chromatography)

Click to download full resolution via product page

A generalized workflow for the synthesis of Desmethylene Paroxetine HCI.

Methodology:
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» Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g.,
argon), dissolve Paroxetine free base in a suitable anhydrous solvent such as
dichloromethane (DCM).

o Demethylenation: Cool the solution to a low temperature (e.g., -78 °C) using a dry
ice/acetone bath. Slowly add a solution of boron tribromide (BBrs) in DCM dropwise.

» Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several
hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-
Performance Liquid Chromatography (HPLC).

e Quenching: Once the reaction is complete, cool the mixture again and carefully quench the
excess BBrs by the slow addition of methanol.

o Work-up and Extraction: Concentrate the mixture under reduced pressure. Redissolve the
residue in an organic solvent and wash with water and brine. Dry the organic layer over
anhydrous sodium sulfate, filter, and concentrate.

 Purification: Purify the crude Desmethylene Paroxetine by column chromatography on silica
gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

» Salt Formation: Dissolve the purified Desmethylene Paroxetine free base in a suitable
solvent like diethyl ether. Add a solution of hydrochloric acid in ether dropwise until
precipitation is complete.

« Isolation: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to
yield Desmethylene Paroxetine Hydrochloride as a solid.

Note: This is a generalized protocol and may require optimization of reaction times,
temperatures, and purification methods. Appropriate safety precautions must be taken when
handling hazardous reagents like boron tribromide.

Analytical Method for the Determination of
Desmethylene Paroxetine Hydrochloride

The quantification of Desmethylene Paroxetine Hydrochloride in biological matrices such as
plasma is typically performed using High-Performance Liquid Chromatography coupled with
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tandem Mass Spectrometry (LC-MS/MS) due to the high sensitivity and selectivity of this
technique.

General Analytical Workflow for Desmethylene Paroxetine HCI
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A generalized workflow for the analysis of Desmethylene Paroxetine HCI.

Methodology:
e Sample Preparation:

o To a volume of plasma (e.g., 100 yL), add an internal standard (e.g., a deuterated analog
of Desmethylene Paroxetine).

o Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing
and centrifugation.

o Alternatively, use liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate)
after basifying the sample.

o Separate the organic layer and evaporate to dryness under a stream of nitrogen.
o Reconstitute the residue in the mobile phase.

o Chromatographic Conditions (Representative):
o Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 pum).

o Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic
acid in water) and an organic solvent (e.g., acetonitrile).

o Flow Rate: 0.3 mL/min.
o Injection Volume: 10 pL.
» Mass Spectrometric Conditions (Representative):
o lonization Mode: Electrospray lonization (ESI) in positive mode.
o Detection: Multiple Reaction Monitoring (MRM).

o MRM Transitions: Monitor the specific precursor-to-product ion transitions for
Desmethylene Paroxetine and its internal standard.
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e Quantification:

o Construct a calibration curve using known concentrations of Desmethylene Paroxetine
Hydrochloride.

o Determine the concentration in the samples by comparing the peak area ratio of the
analyte to the internal standard against the calibration curve.

Note: This method requires validation according to regulatory guidelines, including assessment
of linearity, accuracy, precision, selectivity, and stability.

Conclusion

Desmethylene Paroxetine Hydrochloride is a key metabolite in the disposition of Paroxetine.
Its chemical structure, characterized by a catechol group, and its physicochemical properties
have been well-documented. The primary metabolic pathway involves CYP2D6-mediated
demethylenation of Paroxetine. While pharmacologically inactive, the study of Desmethylene
Paroxetine is crucial for understanding the overall pharmacokinetic profile of its parent drug
and for developing robust bioanalytical methods. The experimental protocols outlined in this
guide provide a foundation for researchers and drug development professionals working with
this important metabolite. Further research into the potential for this catechol metabolite to
undergo redox cycling or form reactive intermediates may provide deeper insights into the long-
term effects of Paroxetine therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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